Home > Products > Screening Compounds P40832 > Necrosulfonamide
Necrosulfonamide -

Necrosulfonamide

Catalog Number: EVT-8189013
CAS Number:
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of necrosulfonamide involves several steps that typically include the formation of key intermediates and subsequent modifications to achieve the final structure. While specific synthetic routes are not always disclosed in detail, it is known that necrosulfonamide can be synthesized through reactions involving sulfonamide derivatives and various nitrogen-containing compounds. The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Technical parameters for synthesis may include:

  • Temperature: Controlled heating to facilitate reactions without decomposition.
  • Solvent: Use of polar aprotic solvents to enhance solubility and reactivity.
  • Purification: Techniques such as column chromatography or recrystallization are employed post-synthesis to isolate the compound from by-products .
Chemical Reactions Analysis

Necrosulfonamide participates in several chemical reactions primarily associated with its role as an inhibitor in necroptosis pathways. The key interactions involve:

  • Binding to MLKL: Necrosulfonamide covalently modifies MLKL, preventing its phosphorylation by receptor-interacting protein kinase 3 (RIP3). This inhibition blocks the downstream signaling necessary for necroptosis.
  • Inhibition of gasdermin D: The compound also interacts with gasdermin D, another protein involved in cell death pathways, further enhancing its protective effects against necrosis .

The effectiveness of necrosulfonamide can be quantified using IC50 values; for instance, it exhibits an IC50 value of 124 nM against human colorectal cancer HT-29 cells .

Mechanism of Action

The mechanism of action of necrosulfonamide revolves around its ability to inhibit MLKL's activity. Upon phosphorylation by RIP3, MLKL translocates to cellular membranes where it disrupts membrane integrity leading to necrosis. Necrosulfonamide intervenes at this critical juncture by:

  1. Preventing MLKL phosphorylation: Although it does not inhibit phosphorylation directly, it prevents the functional outcome by blocking MLKL's translocation.
  2. Maintaining mitochondrial integrity: By inhibiting MLKL's action, necrosulfonamide preserves mitochondrial morphology and function under necrotic conditions .

This mechanism underscores its potential therapeutic applications in conditions characterized by excessive cell death.

Physical and Chemical Properties Analysis

Necrosulfonamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), with a maximum concentration of approximately 9.23 mg/mL.
  • Stability: The compound should be stored at +4°C to maintain stability over time.
  • Purity: Typically ≥98% purity as determined by high-performance liquid chromatography (HPLC) methods .

These properties are crucial for ensuring effective use in laboratory settings and potential therapeutic applications.

Applications

Necrosulfonamide has significant applications in scientific research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable chemical probe for studying necroptosis pathways and their implications in various diseases.
  • Cancer Research: Its ability to inhibit necrosis makes it a candidate for exploring treatments for cancers where cell death regulation is disrupted.
  • Neuroprotection: Studies have indicated that necrosulfonamide may ameliorate neurological impairment related to conditions like spinal cord injury by modulating cell death pathways .
Introduction to Necrosulfonamide in Regulated Cell Death Research

Necrosulfonamide as a Pharmacological Tool in Necroptosis Studies

Necrosulfonamide functions primarily through covalent modification of cysteine 86 (Cys86) within the N-terminal executioner domain of human mixed lineage kinase domain-like protein. This modification stabilizes mixed lineage kinase domain-like protein in an inactive conformation by preventing the critical conformational changes required for its oligomerization and subsequent plasma membrane integration [2] [10]. Structural analyses, including nuclear magnetic resonance spectroscopy and X-ray crystallography, reveal that Necrosulfonamide binding induces steric hindrance around the brace region (helix α6), effectively blocking the "plug-release" mechanism essential for mixed lineage kinase domain-like protein's pore-forming activity [2]. Biochemically, this manifests as inhibition of mixed lineage kinase domain-like protein phosphorylation, ubiquitylation, and oligomerization—hallmarks of mixed lineage kinase domain-like protein activation—without affecting receptor-interacting serine-threonine kinase 3-mediated phosphorylation of mixed lineage kinase domain-like protein itself [1] [5]. Consequently, Necrosulfonamide effectively decouples upstream necrosome assembly from terminal execution events, enabling researchers to isolate and study distinct phases of necroptotic signaling.

The compound's utility extends across diverse experimental systems. In vitro, Necrosulfonamide (typically applied at 0.1–2 µM concentrations) demonstrates potent anti-necroptotic activity in human cell lines (IC₅₀ < 0.2 µM), including FADD-deficient Jurkat and U937 cells, where it blocks tumor necrosis factor-α-induced necroptosis without inhibiting apoptosis at equivalent concentrations [5] [6]. In vivo applications utilize Necrosulfonamide across rodent models of disease, administered via intracerebroventricular injection or intraperitoneal delivery. Crucially, its administration preserves tumor necrosis factor-α-induced nuclear factor-κB signaling and apoptosis, confirming selectivity for necroptosis inhibition [1] [9]. This specificity underpins its value in mechanistic studies, particularly in distinguishing mixed lineage kinase domain-like protein-dependent effects from those mediated by upstream kinases like receptor-interacting serine-threonine kinase 1 and receptor-interacting serine-threonine kinase 3.

Historical Context: Discovery and Development of Necrosulfonamide

Necrosulfonamide emerged from a pioneering high-throughput screen conducted by Degterev and colleagues in 2012, designed to identify inhibitors of tumor necrosis factor-α-induced necroptosis in Fas-associated protein with death domain-deficient Jurkat cells [5] [10]. This screen, encompassing approximately 200,000 compounds, yielded Necrosulfonamide as a potent inhibitor acting downstream of receptor-interacting serine-threonine kinase 3 activation. Initial characterization identified its mechanism as distinct from receptor-interacting serine-threonine kinase 1 inhibitors (necrostatin-1) and established its covalent binding to mixed lineage kinase domain-like protein via Cys86—a residue conserved in primates but absent in rodents, explaining the compound's species-specific activity [2] [10]. This discovery occurred contemporaneously with the identification of mixed lineage kinase domain-like protein as the essential necroptosis effector, positioning Necrosulfonamide as the first pharmacological tool to selectively target this terminal execution phase.

The compound's development addressed a critical void in the necroptosis research toolkit. Prior to its discovery, researchers relied on genetic knockdown approaches or upstream kinase inhibitors (e.g., necrostatins targeting receptor-interacting serine-threonine kinase 1), which could not distinguish mixed lineage kinase domain-like protein-specific functions from broader pathway effects [5] [10]. Necrosulfonamide's identification as a mixed lineage kinase domain-like protein inhibitor provided the first means to specifically interrupt the terminal step of plasma membrane disruption without affecting necrosome assembly or receptor-interacting serine-threonine kinase 3 activation. This temporal precision enabled groundbreaking studies elucidating mixed lineage kinase domain-like protein's post-translational modifications, oligomerization dynamics, and membrane targeting mechanisms [2] [10]. Despite challenges in structure-activity relationship optimization due to steep efficacy curves, Necrosulfonamide remains the prototypical mixed lineage kinase domain-like protein inhibitor against which newer compounds are benchmarked.

Key Research Gaps Addressed by Necrosulfonamide in Cell Death Pathways

Necrosulfonamide has fundamentally advanced our understanding of three interconnected research gaps in cell death biology:

First, it enabled definitive functional separation of necroptotic signaling phases. By selectively inhibiting mixed lineage kinase domain-like protein oligomerization without affecting receptor-interacting serine-threonine kinase 3 activation or mixed lineage kinase domain-like protein phosphorylation, Necrosulfonamide permitted researchers to dissect the functional consequences of necrosome assembly from membrane execution. This revealed that necrosome formation can occur independently of cell death, serving signaling functions in inflammation even when terminal execution is blocked [5] [10].

Second, Necrosulfonamide illuminated molecular crosstalk between necroptosis and other cell death pathways. In Parkinson's disease models, Necrosulfonamide administration not only inhibited necroptosis but also reduced α-synuclein oligomerization and phosphorylation—hallmarks of synucleinopathy—suggesting mechanistic interplay between necroptotic signaling and protein aggregation pathologies [1]. Similarly, in osteoblast studies, Necrosulfonamide unexpectedly inhibited nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing protein 3 inflammasome-mediated pyroptosis, revealing functional overlap between these inflammatory cell death pathways [7].

Third, it facilitated cell-type-specific resolution of necroptotic contributions to disease. Using Necrosulfonamide, researchers demonstrated that astrocytic—not just neuronal—necroptosis significantly contributes to ischemic brain injury. Treatment reduced propidium iodide-positive astrocytes and diminished mixed lineage kinase domain-like protein/receptor-interacting serine-threonine kinase 3 translocation to nuclear envelopes in astrocytes, implicating novel subcellular mechanisms in necroptosis execution [9].

Table 1: Key Research Gaps Addressed Using Necrosulfonamide

Research GapNecrosulfonamide-Enabled InsightExperimental Model
Functional separation of necroptotic phasesNecrosome assembly occurs independently of membrane execution and can promote inflammation without cell lysisHuman Jurkat cells, TNFα-induced necroptosis [5] [10]
Necroptosis-synucleinopathy crosstalkNecroptosis inhibition reduces α-synuclein oligomerization via glycogen synthase kinase 3β/matrix metalloproteinase-3 inhibitionSubacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease [1]
Cell-type-specific contributionsAstrocytic (not only neuronal) necroptosis drives ischemic brain injury through nuclear envelope translocation of mixed lineage kinase domain-like protein/receptor-interacting serine-threonine kinase 3Transient middle cerebral artery occlusion rat model [9]
Pyroptosis-necroptosis overlapNecrosulfonamide inhibits gasdermin D oligomerization by binding Cys191, blocking pyroptotic pore formationHuman osteoblasts, lipopolysaccharide/adenosine triphosphate-induced pyroptosis [7]

Properties

Product Name

Necrosulfonamide

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Molecular Formula

C18H15N5O6S2

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)

InChI Key

FNPPHVLYVGMZMZ-UHFFFAOYSA-N

SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.